2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused benzene and imidazole rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds .
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
- 1,3-Diazole derivatives
- Benzimidazole derivatives
Uniqueness
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structural features and chemical properties. Its fused benzene and imidazole rings confer distinct reactivity and stability, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, which can be leveraged for specific research and industrial purposes .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13) |
InChI Key |
CQXZYIWSYIETKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=O)N2 |
Origin of Product |
United States |
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